4-Chlorocinnamic acid
Overview
Description
4-Chlorocinnamic acid is an organochlorine compound with the molecular formula C₉H₇ClO₂. It is a derivative of cinnamic acid, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its white to light yellow crystalline powder form and has a melting point of approximately 248-250°C . It is used in various fields due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
4-Chlorocinnamic acid is an organochlorine compound . It has been found to exhibit antimicrobial activity , suggesting that its primary targets are likely microbial cells.
Mode of Action
Given its antimicrobial activity , it may interact with key enzymes or proteins in microbial cells, disrupting their normal function and leading to cell death
Biochemical Pathways
This compound is a derivative of cinnamic acid , which is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . .
Result of Action
The primary known effect of this compound is its antimicrobial activity . This suggests that the compound’s action results in the death of microbial cells.
Biochemical Analysis
Biochemical Properties
It is known that it is a derivative of cinnamic acid and plays an important role in the development of plants
Molecular Mechanism
It is known that its photochemistry is dominated by an irreversible [2+2] photodimerization reaction
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chlorocinnamic acid in laboratory settings have been studied using 13C solid-state NMR, powder X-ray diffraction, and optical and electron microscopy . It was found that photoreaction leads to a new crystal phase, but prolonged irradiation leads to an amorphous solid
Preparation Methods
4-Chlorocinnamic acid can be synthesized through several methods. One common synthetic route involves the Perkin reaction, where 4-chlorobenzaldehyde reacts with acetic anhydride in the presence of sodium acetate . Another method is the Knoevenagel-Doebner condensation, which involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine . Industrial production often employs these methods due to their efficiency and high yield.
Chemical Reactions Analysis
4-Chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-chlorophenylpropanoic acid.
Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Industry: It is used in the production of polymers and other materials due to its photoreactive properties.
Comparison with Similar Compounds
4-Chlorocinnamic acid can be compared with other cinnamic acid derivatives such as:
4-Bromocinnamic acid: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and biological activities.
4-Fluorocinnamic acid: Contains a fluorine atom
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275521 | |
Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
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Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 4-Chlorocinnamic acid | |
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CAS No. |
940-62-5, 1615-02-7 | |
Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (E)-p-Chlorocinnamic acid | |
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Record name | Cinnamic acid, p-chloro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-p-Chlorocinnamic acid | |
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Record name | 4-CHLOROCINNAMIC ACID | |
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Record name | 4-CHLOROCINNAMIC ACID | |
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Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
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Record name | (E)-p-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157 | |
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Record name | p-chlorocinnamic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise mechanism remains under investigation, research suggests 4Cl-CA might inhibit the growth of Colletotrichum gloeosporioides, a fungal pathogen responsible for anthracnose in sweet peppers. In a study, 4Cl-CA significantly reduced both the growth of the fungus and the diameter of lesions on pepper fruits. []
A: Yes, the presence of the phenolic hydroxyl group appears essential for the observed anxiolytic activity. Studies comparing 4-hydroxycinnamic acid (4-OH CA) and 4-chlorocinnamic acid (4-Cl CA) demonstrated that the former exhibits anxiolytic effects in mice and rats, while the latter does not. This suggests the chlorine atom in 4Cl-CA may hinder its binding to potential anxiolytic targets. []
A: this compound has the molecular formula C9H7ClO2 and a molecular weight of 182.61 g/mol. []
A: Yes, spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, are available for this compound. These data provide information about the compound's molecular vibrations, functional groups, and structural properties. []
A: 4Cl-CA undergoes a [2+2] photodimerization reaction upon UV irradiation, leading to a new crystal phase. Prolonged exposure results in an amorphous solid. The photomechanical response, particularly twisting, is dependent on crystal shape and size, with thinner microribbons exhibiting greater susceptibility to deformation. [, ]
A: While 4Cl-CA itself may not be a catalyst, it's a product of microbial degradation of 4-chlorobiphenyl (4-CB). Bacteria can oxidize 4-CB, leading to the formation of this compound as one of the final products. []
A: Yes, 4Cl-CA has been investigated computationally, particularly in the context of crystal structure prediction and understanding the impact of halogen bonding on its solid-state properties. Researchers have used molecular docking studies to assess the affinity of 4Cl-CA derivatives to the enzyme 14α-demethylase, providing insights into their potential antifungal mechanisms. [, ]
A: Research on the parasitic weed Cuscuta campestris showed that modifications to the carboxylic acid group and substitutions on the aromatic ring influence 4Cl-CA's inhibitory activity. For example, the methyl ester derivative (methyl trans-cinnamate) exhibited greater potency than 4Cl-CA itself. []
A: Yes, the position of the chlorine substituent on the aromatic ring significantly impacts the reduction rate of cinnamic acid derivatives by samarium diiodide (SmI2). This effect is evident in the varying reaction rates observed for 2-chlorocinnamic acid, 3-chlorocinnamic acid, and this compound. []
A: While specific formulation strategies for 4Cl-CA are limited in the provided research, its use as a matrix in MALDI-TOF MS analysis suggests good stability under specific conditions. Further research is needed to explore its formulation potential for broader applications. [, , , ]
ANone: Detailed information on the pharmacokinetics and pharmacodynamics of 4Cl-CA is limited in the provided research. Further studies are needed to comprehensively understand its ADME profile and in vivo activity.
A: Research demonstrates the in vitro efficacy of 4Cl-CA against the fungus Colletotrichum gloeosporioides []. Additionally, in vivo studies using mice and rats showed that 4-hydroxycinnamic acid (4-OH CA), a structurally similar compound, exhibits anxiolytic effects, highlighting the potential of this class of compounds. []
ANone: The provided research doesn't offer specific details on resistance mechanisms to 4Cl-CA. This area warrants further investigation, especially if the compound is to be explored for its antifungal or other biological applications.
ANone: Specific strategies for targeted delivery of 4Cl-CA are not discussed in the provided research. This is an area that could be explored to enhance its therapeutic potential.
ANone: The research primarily focuses on the analytical applications and bioactivity of 4Cl-CA. It doesn't delve into its potential use as a biomarker or in diagnostic applications.
A: Various analytical methods have been employed to characterize and quantify 4Cl-CA, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into its chemical structure, purity, and interactions with other molecules. [, , , , , , , ]
A: 4Cl-CA can be generated during the bacterial degradation of 4-chlorobiphenyl (4-CB), a common environmental pollutant. This suggests that microorganisms play a role in its environmental fate. []
ANone: Information regarding specific quality control and assurance measures for 4Cl-CA is not provided in the research. Nonetheless, adherence to good manufacturing practices and quality standards is essential for any compound intended for research or commercial applications.
ANone: The research doesn't delve into the potential immunogenicity or immunological responses associated with 4Cl-CA. Further studies would be needed to explore these aspects.
ANone: Information regarding the interactions of 4Cl-CA with drug transporters is not provided in the research. This is an area for future investigation to understand its absorption, distribution, and elimination profile fully.
ANone: The research primarily focuses on the analytical applications and bioactivity of 4Cl-CA and doesn't provide information on its potential to induce or inhibit drug-metabolizing enzymes. Further studies are needed to explore these aspects.
A: The research suggests some level of biocompatibility of 4Cl-CA, particularly its lack of toxicity to MRC-5 fibroblasts. Its generation as a byproduct of bacterial 4-CB degradation also hints at its potential for biodegradation. [, ]
ANone: Specific information concerning the recycling and waste management of 4Cl-CA is not presented in the research.
A: The research highlights the utilization of advanced analytical techniques, such as GC-MS, HPLC, MALDI-TOF MS, and NMR spectroscopy, demonstrating the availability of sophisticated tools and resources for studying 4Cl-CA and related compounds. [, , , , , , , ]
ANone: While the provided research doesn't offer a detailed historical overview of 4Cl-CA, it highlights its emergence as a compound of interest in diverse scientific disciplines, ranging from material science to chemical biology.
A: The research exemplifies the cross-disciplinary nature of 4Cl-CA research, encompassing aspects of microbiology, analytical chemistry, organic chemistry, and pharmacology. This underscores the need for collaborative efforts to advance our understanding and applications of this compound. [, , , , , , , , , , ]
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